molecular formula C15H14ClN3O2S B14921407 2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide

2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B14921407
M. Wt: 335.8 g/mol
InChI Key: QOCFFSPEIGFPMI-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide is an organic compound with a complex structure that includes both aromatic and hydrazinecarbothioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyphenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular functions and signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-chlorophenyl)(phenyl)methoxy]carbonyl}benzoic acid
  • 2-methoxyphenyl isocyanate
  • 2-chlorobenzylidene malononitrile

Uniqueness

2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

1-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C15H14ClN3O2S/c1-21-11-8-6-10(7-9-11)17-15(22)19-18-14(20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,20)(H2,17,19,22)

InChI Key

QOCFFSPEIGFPMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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